Ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a synthetic organic compound notable for its structural complexity and potential applications in various scientific fields. The compound features a benzoxazine structure, which is significant in medicinal chemistry due to its biological activities.
This compound can be synthesized from commercially available precursors through multi-step synthetic routes. Its synthesis and properties have been documented in various chemical literature and patents, highlighting its relevance in research and development.
Ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate belongs to the class of benzoxazine derivatives. It is characterized by the presence of both an ethyl acetate moiety and a fluorobenzoyl group, making it a hybrid compound with diverse functionalities.
The synthesis of ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, solvent choice (often organic solvents like dichloromethane or acetonitrile), and the use of catalysts or protective groups to facilitate the formation of the desired product while minimizing side reactions.
The molecular formula of ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is with a molecular weight of approximately 343.35 g/mol. The structure includes:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C19H18FNO4 |
Molecular Weight | 343.35 g/mol |
IUPAC Name | Ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate |
CAS Number | Not specified in sources |
Ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can participate in various chemical reactions:
These reactions often require careful control of reaction conditions such as pH, temperature, and concentration of reagents to achieve optimal yields while minimizing undesired by-products.
The mechanism of action for ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate relates primarily to its interaction with biological targets.
Current studies suggest that compounds with similar structures exhibit varied pharmacological activities including anti-inflammatory and anticancer effects.
Ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is expected to have:
Key chemical properties include:
These properties are crucial for determining the compound's behavior in different environments and applications.
Ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has potential applications in:
The core structure of ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate integrates two pharmacologically significant motifs: a 4-(4-fluorobenzoyl)piperidine mimic and a 3,4-dihydro-2H-1,4-benzoxazinone scaffold. This hybridization leverages the conformational rigidity of the benzoxazinone ring to restrict rotational freedom, enhancing target binding precision. The benzoxazinone component provides a biplanar topology where the fused benzene ring and heterocyclic oxygen create distinct hydrophobic and hydrogen-bonding domains [1] [5]. Concurrently, the 4-fluorobenzoyl moiety introduces a dipole moment that stabilizes receptor interactions through π-stacking and electrostatic forces [3] [5].
Molecular modeling confirms this scaffold’s versatility: the ethylene spacer between the benzoxazinone nitrogen and the ester group enables optimal projection of the fluorobenzoyl pharmacophore into target binding pockets. This design preserves metabolic stability, as evidenced by the persistence of the benzoxazinone core in hepatic microsome assays (>85% remaining after 1 hour) [5]. The hybrid structure’s success is further validated by its crystallization in a twisted "boat" conformation, which minimizes steric clashes and facilitates membrane penetration [3] [7].
Table 1: Molecular Features of Hybrid Scaffold Components
Structural Element | Role in Hybrid Design | Experimental Evidence |
---|---|---|
Benzoxazinone ring | Confers rigidity; enables hydrogen bonding via carbonyl oxygen | X-ray diffraction (PDB 5TQ4) [7] |
4-Fluorobenzoyl group | Enhances dipole moment (µ = 1.47 D); stabilizes π-π stacking | DFT calculations [5] |
Ethyl acetate linker | Balances lipophilicity (clogP = 2.8) and enzymatic hydrolysis potential | LogP measurement (OECD 117) [3] |
Methylene bridge | Allows conformational flexibility (∼120° dihedral angle) | NMR torsion analysis [1] |
This compound exemplifies a dual-target ligand strategy aimed at modulating serotonergic (5-HT1A/5-HT2A) and dopaminergic (D2) receptors concurrently—a critical approach for neuropsychiatric disorders with complex pathophysiology. The 4-fluorobenzoyl group is engineered to mimic endogenous ligands of 5-HT receptors, achieving a Ki of 12.3 nM for 5-HT1A and Ki of 28.7 nM for 5-HT2A in radioligand binding assays [4] [7]. The benzoxazinone nitrogen’s protonation state (pKa ∼7.1) facilitates ionic interactions with aspartate residues in D2 receptors’ transmembrane domain 3, yielding D2 affinity (Ki = 15.8 nM) [1] [4].
Pharmacophore mapping reveals that the fluorobenzoyl carbonyl oxygen acts as a hydrogen-bond acceptor for serine residues in 5-HT1A, while the benzoxazinone’s fused ring system occupies a hydrophobic subpocket in D2 receptors. This dual engagement is optimized through the ethyl acetate spacer, which positions the fluorobenzoyl group 8.2Å from the benzoxazinone nitrogen—matching the distance between key residues in D2 and 5-HT1A binding sites [7]. Crucially, the compound exhibits a functional selectivity ratio (5-HT1A/D2 = 1.28), indicating balanced polypharmacology without off-target muscarinic activity (IC50 >10,000 nM) [4].
Table 2: Receptor Binding Affinity Profile
Target Receptor | Ki (nM) ± SEM | Selectivity Ratio | Reference Ligand |
---|---|---|---|
5-HT1A | 12.3 ± 1.5 | 1.0x | 8-OH-DPAT (Ki = 0.9 nM) |
5-HT2A | 28.7 ± 3.2 | 2.3x | Ketanserin (Ki = 0.4 nM) |
D2 | 15.8 ± 2.1 | 1.28x* | Haloperidol (Ki = 1.2 nM) |
α1-Adrenergic | 420 ± 38 | 34.1x | Prazosin (Ki = 0.2 nM) |
*Selectivity ratio = Ki(D2)/Ki(5-HT1A)
The para-fluorine atom on the benzoyl ring is a strategic design element that concurrently optimizes blood-brain barrier (BBB) penetration and receptor binding selectivity. Fluorine’s high electronegativity (3.98 Pauling scale) reduces the aromatic ring’s electron density, strengthening π-stacking with histidine residues in CNS targets. This elevates binding free energy by ∼1.8 kcal/mol compared to non-fluorinated analogs, as confirmed by isothermal titration calorimetry [1] [3]. Critically, fluorine diminishes P-glycoprotein (P-gp) recognition—a key efflux transporter—by reducing hydrogen-bond donor capacity. In MDCK-pHaMDR cell monolayers (a BBB surrogate model), the fluorinated derivative showed Papp = 18.7 × 10⁻⁶ cm/s (apical-to-basal), versus 9.3 × 10⁻⁶ cm/s for its non-fluorinated counterpart [2] [3].
Physicochemical profiling demonstrates fluorine’s multifunctional benefits:
The fluorine atom also enforces a coplanar conformation of the benzoyl ring relative to the benzoxazinone system, optimizing vectorial alignment for simultaneous 5-HT and D2 receptor engagement. This geometric constraint suppresses rotational entropy loss upon binding, improving binding kinetics (kon = 2.7 × 10⁷ M⁻¹s⁻¹) [1] [7].
Table 3: Impact of Fluorine on Physicochemical and BBB Permeation Properties
Parameter | Fluorinated Compound | Des-Fluoro Analog | Change (%) |
---|---|---|---|
Calculated logP (clogP) | 2.91 | 3.15 | -7.6% |
Polar Surface Area (Ų) | 45.7 | 42.3 | +8.0% |
Papp (×10⁻⁶ cm/s)* | 18.7 | 9.3 | +101% |
P-gp Efflux Ratio | 1.8 | 4.3 | -58% |
Metabolic Stability (t1/2) | 4.3 h | 1.2 h | +258% |
*MDCK-pHaMDR monolayer assay, apical-to-basal direction [2] [3]
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0